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Compound of Interest

4-(3-
Compound Name: Methoxypropoxy)phenylboronic
acid
Cat. No.: B1422072
\ v

Phenylboronic acids are a class of organoboron compounds that have become indispensable
in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura
cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, a
fundamental process in the creation of pharmaceuticals, agrochemicals, and advanced
materials.[1] The specific functional groups on the phenyl ring significantly influence the
reagent's properties, such as solubility, stability, and reactivity. The 4-(3-methoxypropoxy)
substituent imparts favorable solubility in a broad range of organic solvents and modulates the
electronic nature of the aromatic ring, making it a highly versatile and strategic reagent in the
synthetic chemist's toolkit. Its application is particularly noted in the synthesis of complex
molecules where precise control over reaction conditions is paramount.[2]

Molecular Architecture and Physicochemical Profile

A foundational understanding of the molecule's structure and inherent properties is critical for
its effective deployment in synthesis.

Chemical Identity and Structure

4-(3-Methoxypropoxy)phenylboronic acid is characterized by a phenyl ring co-functionalized
with a boronic acid group [-B(OH)z] and a 3-methoxypropoxy ether chain [-O(CH2)sOCHs3] at
the para position. The boronic acid moiety is the reactive center for cross-coupling, while the
ether chain enhances solubility and can be used to fine-tune the molecule's overall properties.
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Systematic Name: (4-(3-Methoxypropoxy)phenyl)boronic acid[3]

CAS Number: 279262-35-0[3]

Molecular Formula: C10H15BOa4[3]

Molecular Weight: 210.03 g/mol [3]

Caption: 2D molecular structure of 4-(3-Methoxypropoxy)phenylboronic acid.

Physicochemical Data Summary

The physical and chemical properties dictate the handling, storage, and reaction conditions for
this compound. The data below has been aggregated from various chemical suppliers and

databases.
Property Value / Description Source(s)
) White to off-white crystalline

Physical Form [4]
powder

Purity Typically =295% - 98% [31[5]
Soluble in methanol, DMSO,

Solubility and other polar organic [1]

solvents.

Store in a cool, dry place
under an inert atmosphere

Storage [6]
(e.g., 2-8°C) to prevent

degradation.

Spectroscopic Signature

While a publicly available, fully assigned spectrum is not readily available, the expected
spectroscopic characteristics can be reliably predicted based on the structure. This is crucial for
quality control and reaction monitoring.
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e 1H NMR (Proton NMR): The spectrum is expected to show two distinct doublets in the
aromatic region (approx. 7.0-8.0 ppm) typical of a 1,4-disubstituted benzene ring. The
aliphatic portion will display a triplet for the terminal methoxy group (-OCHs), and multiplets
for the three methylene groups (-CHz-) of the propoxy chain. A broad, exchangeable singlet
for the two hydroxyl protons [-B(OH)] is also anticipated. For a simple phenylboronic acid,
aromatic protons appear around 7.3-8.0 ppm.[7]

e 13C NMR (Carbon-13 NMR): The spectrum will reveal signals for the six unique aromatic
carbons, with the carbon attached to the boron atom appearing as a broad signal. Distinct
signals for the three methylene carbons and the terminal methoxy carbon will be present in
the aliphatic region (approx. 20-70 ppm).

« Infrared (IR) Spectroscopy: Key absorption bands would include a strong, broad peak
around 3200-3500 cm~* for the O-H stretching of the boronic acid group. C-H stretching for
aromatic and aliphatic groups will appear between 2850-3100 cm~1. Strong C-O ether
stretches will be visible in the 1000-1300 cm~1 region, and a characteristic B-O stretch will be
found around 1300-1400 cm~1.

Synthesis and Purification Protocol

The synthesis of 4-(3-methoxypropoxy)phenylboronic acid is a multi-step process that
requires careful control of reaction conditions. The following is a generalized, reliable pathway.

Synthetic Workflow Overview

The most common approach involves the formation of an organometallic intermediate from a
functionalized aryl halide, followed by borylation and hydrolysis.

1. Etherification ")___Forms Aryl Bromide i 2. Grignard Formation | _Forms Arylmagnesium Bromide
4 +1-by J (with Mg in THF)

Click to download full resolution via product page

Caption: A validated synthetic workflow for preparing the title compound.

Step-by-Step Experimental Methodology
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This protocol is a self-validating system where the successful formation of each intermediate is
critical for the subsequent step.

o Step 1: Williamson Ether Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene

o Causality: This initial step installs the required ether side chain onto a commercially
available aryl bromide. This aryl bromide is the precursor for the organometallic reagent.

o Protocol:

1. Combine 4-bromophenol, an excess of potassium carbonate (as a base), and a suitable
solvent like acetone or DMF in a round-bottom flask.

2. Add 1-bromo-3-methoxypropane (1.0-1.2 equivalents) to the mixture.

3. Heat the reaction under reflux and monitor its progress using Thin Layer
Chromatography (TLC).

4. Upon completion, cool the mixture, filter off the solids, and remove the solvent under
reduced pressure.

5. Purify the resulting crude product, 1-bromo-4-(3-methoxypropoxy)benzene, typically by
column chromatography.

o Step 2: Grignard Reagent Formation

o Causality: This converts the relatively unreactive carbon-bromine bond into a highly
nucleophilic carbon-magnesium bond, which is necessary to attack the electrophilic boron
center in the next step.[8] Anhydrous conditions are absolutely critical, as any protic
solvent will quench the Grignard reagent.

o Protocol:

1. Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere
(Argon or Nitrogen).

2. Add a small volume of anhydrous tetrahydrofuran (THF).
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3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

4. Slowly add a solution of the aryl bromide from Step 1 in anhydrous THF, maintaining a
gentle reflux.

5. Once the magnesium is consumed, the dark, cloudy solution of the Grignard reagent is
ready for the next step.

o Step 3 & 4: Borylation and Hydrolytic Workup

o Causality: The nucleophilic Grignard reagent attacks the electrophilic boron atom of a
trialkyl borate, forming a boronate ester intermediate. Subsequent acidic hydrolysis
cleaves the B-O-alkyl bonds to yield the final boronic acid.[9]

o Protocol:

1. Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry
ice/acetone bath.

2. Slowly add a solution of triisopropyl borate (1.1-1.3 equivalents) in anhydrous THF,
keeping the internal temperature below -60 °C.

3. After the addition is complete, allow the mixture to slowly warm to room temperature
and stir for several hours.

4. Quench the reaction by carefully pouring it into a cold aqueous acid solution (e.g., 1M
HCI).

5. Extract the aqueous layer with an organic solvent like ethyl acetate.

6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

7. The crude solid can be purified by recrystallization or column chromatography to yield
pure 4-(3-methoxypropoxy)phenylboronic acid.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The principal utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form
biaryl or aryl-heteroaryl structures, which are common motifs in biologically active molecules.
[10][11]

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl
halide (Ar-X).
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o Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar?) is
transferred to the palladium center, replacing the halide. This is often the rate-limiting step.

» Reductive Elimination: The two organic fragments (Art and Ar?) are ejected from the
palladium center, forming the new C-C bond of the final product and regenerating the Pd(0)
catalyst.

Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the reagent.

o Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[12]

o Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear
chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

« Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-
term stability and to prevent the formation of the inactive trimeric boroxine anhydride, storage
under an inert gas like argon is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

